molecular formula C19H15ClN2O2 B2895470 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea CAS No. 167634-42-6

1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea

Cat. No.: B2895470
CAS No.: 167634-42-6
M. Wt: 338.79
InChI Key: MABUUCMKZYYVFS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a phenoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea typically involves the reaction of 4-chloroaniline with 4-phenoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reactants, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-phenylurea
  • 1-(4-Phenoxyphenyl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea is unique due to the presence of both chlorophenyl and phenoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-14-6-8-15(9-7-14)21-19(23)22-16-10-12-18(13-11-16)24-17-4-2-1-3-5-17/h1-13H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABUUCMKZYYVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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